Regioselectivity of Deprotonation: meta (5‑Position) vs. ortho (4‑Position)
When treated with lithium 2,2,6,6‑tetramethylpiperidide (LiTMP) at −100 °C, (2,6‑dichlorophenyl)triethyl‑ deprotonates exclusively at the 5‑position (meta to the halogen), whereas the analogous (2,6‑difluorophenyl)triethylsilane reacts at the 4‑position (ortho) [1]. This reversal of regiochemistry is a direct consequence of the stronger buttressing effect exerted by the chlorine atoms [2].
| Evidence Dimension | Deprotonation site (position on the phenyl ring) |
|---|---|
| Target Compound Data | 5‑position (meta) – exclusive |
| Comparator Or Baseline | (2,6‑Difluorophenyl)triethylsilane: 4‑position (ortho) – exclusive |
| Quantified Difference | Regiochemistry completely inverted (meta vs. ortho) |
| Conditions | LiTMP, −100 °C, THF |
Why This Matters
This dramatic switch in deprotonation site directly impacts the structure of the final functionalized product, making the dichloro compound indispensable when 2,4‑dihalobenzoic acid derivatives are the synthetic target.
- [1] Heiss, C.; Marzi, E.; Schlosser, M. Buttressing Effects Rerouting the Deprotonation and Functionalization of 1,3‑Dichloro‑ and 1,3‑Dibromobenzene. Eur. J. Org. Chem. 2003, 4625‑4629. View Source
- [2] Heiss, C.; Cottet, F.; Schlosser, M. Meta‑ Rather than ortho‑Directed Metalations: Buttressing Effects Prejudicing the Proton Abstraction from (2,6‑Dihalophenyl)silanes. Eur. J. Org. Chem. 2005, 5236‑5241. View Source
